3,5,5-trimethylhexan-1-amine

Catalog No.
S663197
CAS No.
3378-63-0
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-trimethylhexan-1-amine

CAS Number

3378-63-0

Product Name

3,5,5-trimethylhexan-1-amine

IUPAC Name

3,5,5-trimethylhexan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-8(5-6-10)7-9(2,3)4/h8H,5-7,10H2,1-4H3

InChI Key

SIABJTQKCPDDKL-UHFFFAOYSA-N

SMILES

CC(CCN)CC(C)(C)C

Canonical SMILES

CC(CCN)CC(C)(C)C

TMHA's origin is primarily through synthetic means. There's limited information on its natural occurrence. Scientific research involving TMHA often explores its potential applications in organic chemistry and materials science [].


Molecular Structure Analysis

The key feature of TMHA's structure is the presence of a primary amine group (NH2) attached to a 3,5,5-trimethylhexane chain. This branched structure can influence its physical and chemical properties compared to linear chain amines []. The three methyl groups (CH3) attached to the carbon chain provide steric hindrance, potentially affecting reactivity and interactions with other molecules.


Chemical Reactions Analysis

Synthesis

A common method for synthesizing TMHA involves reacting 1-bromo-3,5,5-trimethylhexane with ammonia (NH3) in the presence of a catalyst like palladium on carbon [].

Br-C6H13(CH3)3  + NH3 -> C6H13(CH3)3NH2 + HBr

Other Reactions

Specific details on other reactions involving TMHA are limited in scientific literature. However, due to its primary amine functionality, it's likely to undergo reactions typical of amines, such as acylation, alkylation, and quaternization [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, based on the properties of similar aliphatic amines [].
  • Solubility: Expected to be soluble in organic solvents like ethanol and dichloromethane due to the presence of the hydrocarbon chain, and potentially have some solubility in water due to the polar amine group [].
  • Melting Point and Boiling Point: No data available, but likely within the range typical for aliphatic amines (melting point around -50°C to 50°C and boiling point around 100°C to 250°C) [].

3,5,5-trimethylhexan-1-amine exhibits typical reactivity associated with primary amines. Some key reactions include:

  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions to produce more complex amines.
  • Quaternization: The amine can be converted into quaternary ammonium salts by reacting with alkyl halides .

A common synthetic route involves the reaction of 1-bromo-3,5,5-trimethylhexane with ammonia in the presence of a catalyst such as palladium on carbon:

text
Br-C6H13(CH3)3 + NH3 -> C6H13(CH3)3NH2 + HBr

The most common synthesis method for 3,5,5-trimethylhexan-1-amine involves:

  • Nucleophilic substitution: Reacting 1-bromo-3,5,5-trimethylhexane with ammonia.
  • Catalytic hydrogenation: This method may also be employed to reduce other functional groups if present.

These methods leverage the stability and reactivity of the branched alkyl chain to facilitate the formation of the amine .

3,5,5-trimethylhexan-1-amine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: Its unique structure may be utilized in the development of new materials or polymers.
  • Chemical Industry: It may be involved in producing surfactants or other specialty chemicals .

While specific studies on the interactions of 3,5,5-trimethylhexan-1-amine are scarce, its behavior as a primary amine suggests potential interactions with various biological molecules. These could include:

  • Protein binding: As an amine, it may interact with carboxylic acid residues in proteins.
  • Enzyme activity modulation: Its presence may influence enzymatic reactions due to its structural properties.

Further research would be necessary to elucidate these interactions fully .

Several compounds share structural similarities with 3,5,5-trimethylhexan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-amino-2-methylpropanolC5H13NOC_5H_{13}NOContains a secondary amine; less steric hindrance.
N,N-dimethylhexanamineC9H21NC_9H_{21}NContains two methyl groups attached to nitrogen; more sterically hindered than 3,5,5-trimethylhexan-1-amine.
2-amino-4-methylpentaneC6H15NC_6H_{15}NPrimary amine; linear structure leading to different reactivity patterns.

Uniqueness

The uniqueness of 3,5,5-trimethylhexan-1-amine lies in its branched structure and steric hindrance due to multiple methyl groups. This configuration not only influences its chemical reactivity but also its potential applications in organic synthesis and materials science compared to the more linear or less branched compounds listed above .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

3378-63-0

Dates

Modify: 2023-08-15

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